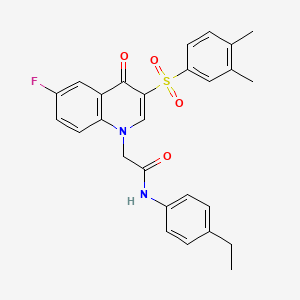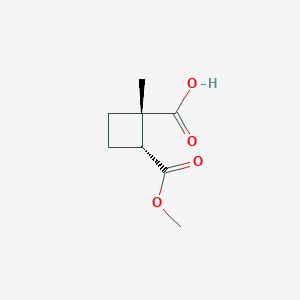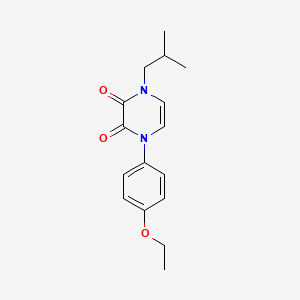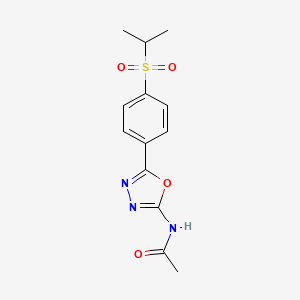
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H25FN2O4S and its molecular weight is 492.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Fluorination Effects
Studies on structurally related compounds, such as quinoline and isoquinoline derivatives, shed light on their potential scientific applications, including the formation of salt and inclusion compounds. For example, research into the structural aspects of amide-containing isoquinoline derivatives reveals their ability to form gels and crystalline solids upon treatment with mineral acids, indicating their relevance in material science and pharmaceutical formulation (Karmakar et al., 2007). Fluorination, a common modification in pharmaceutical chemistry to enhance drug properties, has been explored in compounds like 2-chloro-3-formylquinolines, highlighting the method's effectiveness in improving biological activity and solubility, pertinent to drug synthesis (Kidwai et al., 1999).
Anticancer Activity
The incorporation of sulfonamide and fluorine groups into quinoline derivatives has been linked to enhanced cytotoxic activity against cancer cell lines, as demonstrated by certain novel sulfonamide derivatives. These compounds exhibit potent anticancer activity, suggesting their utility in developing new therapeutic agents (Ghorab et al., 2015). Another study on α-aminophosphonate derivatives with a 2-oxoquinoline structure reports significant antitumor activities against various cancer cell lines, indicating the potential of such compounds in cancer research (Fang et al., 2016).
Antimicrobial and Antifungal Properties
The synthesis and biological evaluation of new quinazolinone-based derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases highlight their relevance in targeting key pathways in cancer and other diseases. Such compounds have demonstrated effectiveness in vitro against human cancer cell lines, underscoring their potential in drug discovery and development (Riadi et al., 2021). Additionally, derivatives of 6,7-dihaloquinolones with mercapto groups have shown promise in antimicrobial and antifungal applications, further expanding the scope of scientific research into quinoline derivatives (Al-Masoudi, 2003).
Propiedades
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-4-19-6-9-21(10-7-19)29-26(31)16-30-15-25(27(32)23-14-20(28)8-12-24(23)30)35(33,34)22-11-5-17(2)18(3)13-22/h5-15H,4,16H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMHXZRPWHGJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Bromo-5-chloropyrido[3,4-b]pyrazine](/img/structure/B2872754.png)
![1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene](/img/structure/B2872755.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide](/img/structure/B2872761.png)
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide](/img/structure/B2872762.png)
![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)

![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2872771.png)

![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2872777.png)
